3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
Description
3-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a pyridazine derivative characterized by a methyl group at the 6-position of the pyridazine ring and a substituted pyrrolidinyloxy group at the 3-position.
Properties
IUPAC Name |
furan-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-2-3-13(16-15-10)20-12-4-6-17(8-12)14(18)11-5-7-19-9-11/h2-3,5,7,9,12H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYHGSHTEUBWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a pyrrolidine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features of 3-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine and Analogues
Key Observations:
Substituent Position and Bioactivity: The position of the pyrrolidine group (3- vs. 6-position) significantly alters electronic properties. For example, 3-chloro-6-pyrrolidin-1-yl-pyridazine (CAS: 66346-85-8) may exhibit different reactivity compared to the target compound due to the chloro substituent’s electron-withdrawing effects .
Functional Group Impact :
- Carboxamide derivatives (e.g., 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide) are often prioritized in drug discovery for improved solubility and metabolic stability, suggesting that the target compound’s ester/ether linkages may require optimization for pharmacokinetics .
Pharmacological Potential (Inferred from Analogues)
- Kinase Inhibition :
The patent compound 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea () shares a pyrrolidine-pyridazine scaffold and is a TRKA kinase inhibitor. This suggests the target compound could similarly target kinase pathways . - Antimicrobial Activity : Sulfonamide-modified pyridazines (e.g., Midicel, Retamid) historically serve as antibacterial agents. While the target lacks a sulfonamide group, its furan moiety (common in antifungal agents) may broaden its therapeutic scope .
Biological Activity
3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a pyridazine ring , a pyrrolidine moiety , and a furan carbonyl , which contribute to its diverse biological interactions. The IUPAC name for this compound reflects its intricate structure, which is crucial for its biological functions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. Specific pathways influenced by this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The structural components may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential for broader antimicrobial applications.
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Study :
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutics. Apoptosis assays confirmed that the compound induced programmed cell death through mitochondrial pathways. -
Anti-inflammatory Research :
In a model of acute inflammation, the administration of this compound resulted in a marked decrease in edema and inflammatory cytokine levels. Histological analysis revealed reduced infiltration of immune cells in treated tissues compared to controls. -
Antimicrobial Testing :
The compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. It demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
